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Compound of Interest

Compound Name: 7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data expected for the

compound 7-Bromo-2-methylbenzo[d]oxazole. Due to the absence of publicly available

experimental data for this specific molecule, this document presents a comparative analysis of

spectroscopic information for structurally similar benzoxazole derivatives. The methodologies

detailed herein are standard protocols applicable to the analysis of such heterocyclic

compounds.

Data Presentation: A Comparative Summary
The following tables summarize quantitative spectroscopic data for various benzoxazole

derivatives, facilitating a clear comparison of their key spectral features. This data can be used

to predict the expected spectral characteristics of 7-Bromo-2-methylbenzo[d]oxazole.

Table 1: 1H NMR Spectroscopic Data of Benzoxazole Derivatives
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Compound/Derivative 1H NMR (ppm) Solvent

2-Methylbenzoxazole
Aromatic-H: 7.69, 7.49, 7.34,

7.32; CH3: 2.66
CDCl3

7-Methyl-2-(2-nitrophenyl)-

benzoxazole
Aromatic-H signals present CDCl3

5-Bromo-2-(2-nitrophenyl)-

benzoxazole
Aromatic-H signals present CDCl3

6-Bromo-2-(2-nitrophenyl)-

benzoxazole
Aromatic-H signals present CDCl3

Note: The aromatic protons of the benzoxazole ring system typically appear in the range of 7.0-

8.5 ppm. The chemical shifts are influenced by the substitution pattern on the benzene ring.[1]

Table 2: 13C NMR Spectroscopic Data of Benzoxazole Derivatives

Compound/Derivative 13C NMR (ppm) Solvent

2-Methylbenzoxazole
Data available in spectral

databases
-

7-Methyl-2-(2-nitrophenyl)-

benzoxazole
Aromatic-C signals present CDCl3

5-Bromo-2-(2-nitrophenyl)-

benzoxazole
Aromatic-C signals present CDCl3

6-Bromo-2-(2-nitrophenyl)-

benzoxazole
Aromatic-C signals present CDCl3

Note: The carbon atoms of the benzoxazole core exhibit a wide range of chemical shifts due to

the influence of the nitrogen and oxygen heteroatoms.[1]

Table 3: IR Spectroscopic Data of Benzoxazole Derivatives
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Compound/Derivative Key IR Absorptions (cm-1)

General Benzoxazole Derivatives
C=N stretch: ~1688–1654, C=C stretch: ~1496–

1452, C-O stretch

Note: The infrared spectrum provides information about the functional groups present in the

molecule. The characteristic vibrations of the benzoxazole ring system are key identifiers.[2]

Table 4: Mass Spectrometry Data of Benzoxazole Derivatives

Compound/Derivative Molecular Ion (m/z) Key Fragmentation Peaks

2-Methylbenzoxazole 133.15 -

7-Bromo-2-

methylbenzo[d]oxazole

(Predicted)

211.04/213.04 (due to Br

isotopes)
-

Note: Mass spectrometry provides information about the molecular weight and fragmentation

pattern of the molecule. The presence of bromine would result in a characteristic isotopic

pattern (approximately 1:1 ratio for 79Br and 81Br).

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation:

Weigh 1-10 mg of the purified 7-Bromo-2-methylbenzo[d]oxazole for 1H NMR and 10-

50 mg for 13C NMR.[1]
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Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl3, DMSO-d6) in a clean, dry NMR tube.[1]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example for a 400 MHz spectrometer):

1H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

13C NMR:

Spectral Width: 0 to 220 ppm

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more for dilute samples)

Proton Decoupling: Broadband decoupling to simplify the spectrum to singlets for each

unique carbon.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the spectrum using the TMS signal at 0 ppm.

Integrate the signals in the 1H NMR spectrum to determine proton ratios.

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the

structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm-1

Resolution: 4 cm-1

Number of Scans: 16-32

A background spectrum of the empty ATR crystal should be collected prior to the sample

scan.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups of the

benzoxazole ring and the bromo and methyl substituents.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or after separation by gas chromatography (GC-MS).

Instrument Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 50-500 (or as appropriate for the expected molecular weight)

Analyzer: Quadrupole or Time-of-Flight (TOF)

Data Analysis:

Identify the molecular ion peak (M+). For 7-Bromo-2-methylbenzo[d]oxazole, expect two

peaks of nearly equal intensity separated by 2 m/z units due to the 79Br and 81Br

isotopes.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide further structural information.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a target compound like 7-Bromo-2-methylbenzo[d]oxazole.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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